molecular formula C8H8F3N3OS B3367384 N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide CAS No. 175277-05-1

N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide

Cat. No.: B3367384
CAS No.: 175277-05-1
M. Wt: 251.23 g/mol
InChI Key: UJOODZVKQSYBQC-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with a suitable thiol reagent to introduce the sulfanyl group.

    Hydroxylamine Addition: The intermediate product is then reacted with hydroxylamine to form the N’-hydroxy group.

    Imidamide Formation: Finally, the imidamide moiety is introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the sulfanylethanimidamide moiety can form hydrogen bonds and other interactions with biological molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the sulfanylethanimidamide moiety.

    N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]ethanimidamide: Similar structure but without the sulfanyl group.

Uniqueness

N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)5-1-2-7(13-3-5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOODZVKQSYBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372535
Record name N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-05-1
Record name N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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